tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate
Overview
Description
Tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Degradation and Catalysis
Decomposition and Environmental Impacts : A study on the decomposition of Methyl Tert-Butyl Ether (MTBE), a compound related to tert-butyl groups, highlights the use of cold plasma reactors for environmental remediation. This method shows promise for decomposing MTBE into less harmful substances, suggesting potential applications for related tert-butyl compounds in environmental cleanup efforts (Hsieh et al., 2011).
Catalytic Conversion for Biofuels and Polymers : Research into the catalytic conversion of plant biomass into furan derivatives, like 5-Hydroxymethylfurfural (HMF), points towards sustainable routes to produce fuels, solvents, and polymers. These derivatives serve as platform chemicals for generating bio-based products, indicating the relevance of furan derivatives in renewable chemical synthesis (Chernyshev et al., 2017).
Biodegradation and Toxicity
- Biodegradation of Ethers : Insights into the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater reveal microbial pathways that could potentially apply to related compounds. These findings suggest the environmental resilience and challenges in managing the impact of tert-butyl-containing compounds (Thornton et al., 2020).
Synthetic and Bioactive Applications
- Synthetic Applications in Medicinal Chemistry : The significance of furan and thiophene rings in medicinal chemistry, as highlighted in a review of bioactive furanyl- or thienyl-substituted nucleobases and nucleosides, underscores the utility of furan derivatives in drug design. This area showcases the potential pharmaceutical applications of furan derivatives, which may extend to compounds like "tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate" (Ostrowski, 2022).
Properties
IUPAC Name |
tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(15)14-10(7-9-16-4)11-6-5-8-17-11/h5-6,8,10H,7,9H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCPYAYFIIDLFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOC)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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